

An In-depth Technical Guide to Methyl Bromopyruvate (CAS No. 7425-63-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl bromopyruvate*

Cat. No.: *B1348295*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Bromopyruvate (CAS No. 7425-63-0), chemically known as methyl 3-bromo-2-oxopropanoate, is a highly reactive organic compound that serves as a versatile intermediate in various synthetic processes and as a potent inhibitor in biochemical studies.^{[1][2]} Its structure, featuring a reactive bromine atom, a ketone, and an ester functional group, makes it a valuable tool in organic synthesis and a subject of interest in the development of therapeutic agents, particularly in oncology.^[1] This guide provides a comprehensive overview of its chemical properties, safety information, and detailed experimental protocols for its synthesis, application, and analysis.

Chemical and Physical Properties

Methyl Bromopyruvate is a light yellow liquid with a strong odor.^{[1][3]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	7425-63-0	[1] [2]
Molecular Formula	C ₄ H ₅ BrO ₃	
Molecular Weight	180.98 g/mol	
Appearance	Light yellow liquid	[1]
Density	1.70 g/mL at 20 °C	
Boiling Point	82-84 °C at 133 Pa	[1]
Flash Point	125 °C (closed cup)	
Storage Temperature	2-8°C	
Solubility	Soluble in organic solvents	[1]
InChI Key	MQONVZMIFQQQH-A UHFFFAOYSA-N	
SMILES	COC(=O)C(=O)CBr	

Safety and Handling

Methyl Bromopyruvate is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Skin Corrosion/Irritation, Category 2	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2	GHS07	Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation)	GHS07	Warning	H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)

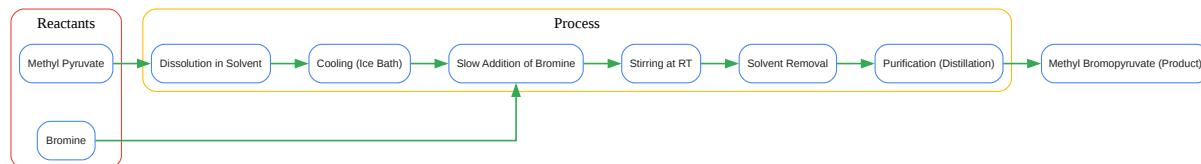
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a respirator with an appropriate cartridge.

Storage and Disposal

Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C. Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocols

Synthesis of Methyl Bromopyruvate


A common method for the synthesis of **Methyl Bromopyruvate** involves the bromination of methyl pyruvate.[\[2\]](#)

Materials:

- Methyl pyruvate
- Bromine
- Appropriate solvent (e.g., methanol)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

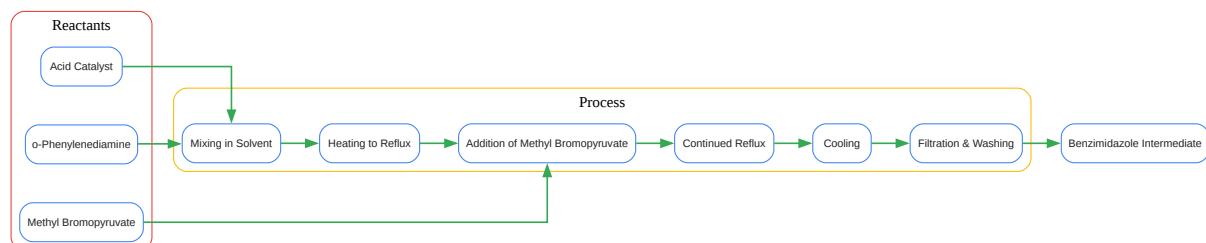
Procedure:

- In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve methyl pyruvate in the chosen solvent.
- Cool the flask in an ice bath.
- Slowly add bromine dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation under reduced pressure to yield pure **Methyl Bromopyruvate**.

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **Methyl Bromopyruvate**.*

Application in Organic Synthesis: Synthesis of Thiabendazole Intermediate


Methyl Bromopyruvate is a key intermediate in the synthesis of the fungicide Thiabendazole. [1] The initial step involves the reaction with o-phenylenediamine. While the full synthesis of Thiabendazole is a multi-step process, the initial reaction to form a benzimidazole derivative is a key application of **Methyl Bromopyruvate**.[4][5]

Materials:

- **Methyl Bromopyruvate**
- o-Phenylenediamine
- Acid catalyst (e.g., polyphosphoric acid)[4]
- Reaction solvent (e.g., xylene)
- Round-bottom flask with a Dean-Stark trap and condenser
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

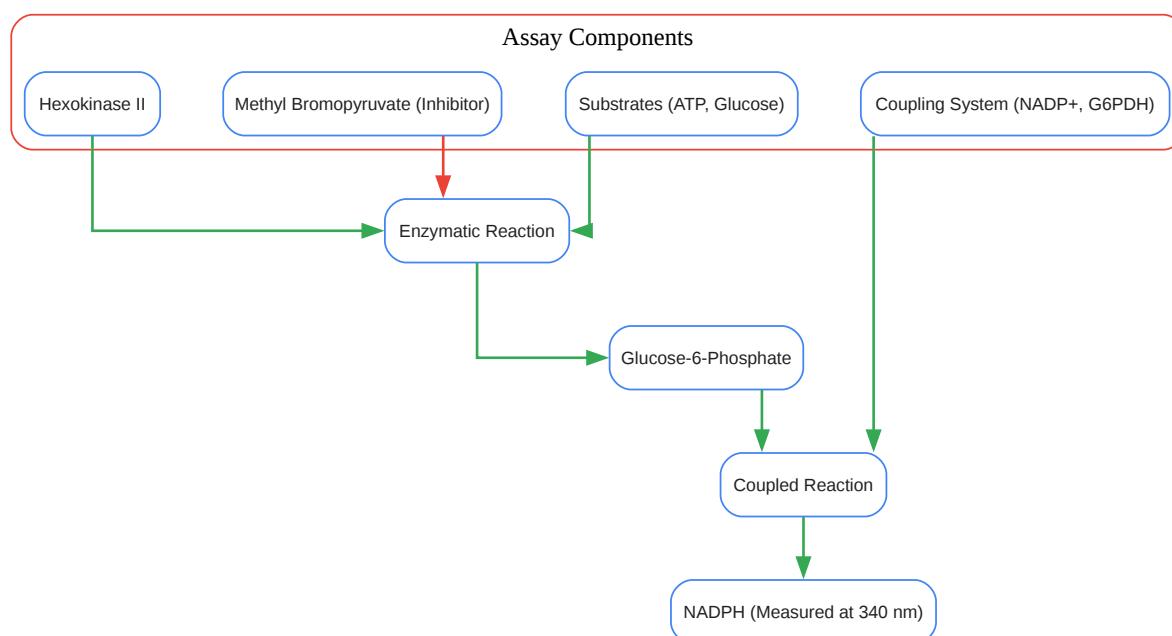
- To a round-bottom flask, add o-phenylenediamine and the reaction solvent.
- Add the acid catalyst to the mixture.
- Heat the mixture to reflux with stirring, using a Dean-Stark trap to remove the water formed during the reaction.
- Slowly add a solution of **Methyl Bromopyruvate** in the reaction solvent.
- Continue to heat at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
- Cool the reaction mixture to room temperature.
- The product may precipitate upon cooling and can be collected by filtration.
- Wash the collected solid with a suitable solvent and dry to obtain the benzimidazole intermediate.

[Click to download full resolution via product page](#)

Workflow for the synthesis of a Thiabendazole intermediate.

Biochemical Application: Hexokinase II Inhibition Assay

Methyl Bromopyruvate is a known inhibitor of hexokinase II (HKII), a key enzyme in glycolysis that is often upregulated in cancer cells.^{[6][7]} An enzyme inhibition assay can be performed to quantify its inhibitory effect.


Materials:

- Recombinant Human Hexokinase II
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- ATP
- Glucose
- NADP⁺
- Glucose-6-phosphate dehydrogenase (G6PDH)
- **Methyl Bromopyruvate** (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, ATP, glucose, NADP⁺, and G6PDH.
- In a 96-well plate, add varying concentrations of **Methyl Bromopyruvate** to the wells. Include a control well with no inhibitor.
- Add the hexokinase II enzyme to all wells except for a blank control.
- Initiate the reaction by adding the reaction mixture to all wells.

- Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH, which is coupled to the activity of HKII.
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the reaction rate as a function of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

[Click to download full resolution via product page](#)

Signaling pathway of the Hexokinase II inhibition assay.

Analytical Method: HPLC-MS/MS Analysis

For the quantitative analysis of **Methyl Bromopyruvate** in biological matrices, a sensitive method such as HPLC-MS/MS is often required. Due to its potential instability and low mass, a derivatization step is typically employed.[8]

Materials:

- HPLC system coupled to a tandem mass spectrometer (MS/MS)
- C18 analytical column
- Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
- Derivatizing agent (e.g., 4-nitro-1,2-phenylenediamine)[8]
- Sample matrix (e.g., plasma)
- Protein precipitation agent (e.g., acetonitrile)
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - To a known volume of the sample matrix, add a protein precipitation agent.
 - Vortex and centrifuge to pellet the proteins.
 - Transfer the supernatant to a clean tube.
- Derivatization:
 - Add the derivatizing agent to the supernatant.
 - Incubate the mixture under appropriate conditions (e.g., elevated temperature for a specific time) to allow for the derivatization reaction to complete.

- HPLC-MS/MS Analysis:
 - Inject the derivatized sample onto the HPLC-MS/MS system.
 - Separate the analyte from other components on the C18 column using a suitable gradient elution program.
 - Detect the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification:
 - Construct a calibration curve using standards of known concentrations to quantify the amount of **Methyl Bromopyruvate** in the sample.

[Click to download full resolution via product page](#)

*Workflow for the HPLC-MS/MS analysis of **Methyl Bromopyruvate**.*

Conclusion

Methyl Bromopyruvate is a chemical of significant interest due to its utility in organic synthesis and its potent biological activity. Its role as a precursor in the production of agrochemicals and its potential as an anticancer agent underscore its importance in both industrial and research settings.^{[1][6]} A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization. The detailed experimental procedures provided in this guide offer a practical framework for researchers and professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]
- 4. KR20050057774A - Preparation method of thiabendazole - Google Patents [patents.google.com]
- 5. CN112062723A - Preparation method of thiabendazole intermediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Virtual Screening and Biological Activity Evaluation of New Potent Inhibitors Targeting Hexokinase-II [mdpi.com]
- 8. Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Bromopyruvate (CAS No. 7425-63-0)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348295#cas-number-7425-63-0-chemical-information-and-safety>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com